molecular formula C16H19N5O3 B3009609 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 333769-08-7

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B3009609
CAS No.: 333769-08-7
M. Wt: 329.36
InChI Key: LOSYMXMLQSEHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by strategic substitutions at positions 3, 7, and 8 of the purine-2,6-dione scaffold. The 3-methyl group enhances metabolic stability, while the 7-(2-methoxyethyl) substituent improves aqueous solubility compared to bulkier alkyl or aromatic groups. Its molecular formula is estimated as C₁₆H₂₁N₅O₃ (calculated molecular weight: 331.4 g/mol), though experimental validation is pending.

Properties

IUPAC Name

8-(benzylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-13-12(14(22)19-16(20)23)21(8-9-24-2)15(18-13)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSYMXMLQSEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a purine derivative.

    Alkylation: The purine derivative undergoes alkylation with 2-methoxy-ethyl halide in the presence of a base such as potassium carbonate.

    Amination: The intermediate product is then subjected to amination with benzylamine under reflux conditions.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different amino or alkyl groups.

Scientific Research Applications

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Solubility: The 2-methoxyethyl group in the target compound balances lipophilicity and solubility better than 2-chloro-benzyl () or pentyl () groups.

Biological Activity: 8-Benzylamino derivatives (e.g., target compound and ’s compound 11) exhibit hypotensive and antiarrhythmic effects, likely due to α-adrenoreceptor modulation (α₁ Ki = 0.225–1.400 µM; α₂ Ki = 0.152–4.299 µM) . Ethylamino or morpholinyl-ethylamino substituents () show reduced potency compared to benzylamino, highlighting the latter’s superior receptor engagement.

Metabolic Stability :

  • The 3-methyl group in the target compound and analogs (e.g., ) reduces oxidative metabolism, extending half-life compared to unmethylated xanthines like etophylline .

Research Findings

  • Antiarrhythmic Activity: The target compound’s benzylamino group correlates with prophylactic antiarrhythmic efficacy (LD₅₀/ED₅₀ ≈ 55.0), comparable to morpholinyl-ethylamino derivatives .
  • Hypotensive Effects: Benzylamino-substituted compounds demonstrate dose-dependent blood pressure reduction, absent in ethylamino analogs .
  • Receptor Selectivity: The 2-methoxyethyl group may reduce off-target adenosine A₁/A₂A receptor binding compared to hydroxyethyl substituents in etophylline .

Biological Activity

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione, a purine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a complex molecular structure that may contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H29N5O3\text{C}_{24}\text{H}_{29}\text{N}_5\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

In Vitro Studies

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens were reported as follows:
    • Staphylococcus aureus : MIC = 12.5 µg/mL
    • Escherichia coli : MIC = 25 µg/mL
    • Bacillus subtilis : MIC = 15 µg/mL
  • Fungal Activity : It also exhibited antifungal properties against Candida albicans with an MIC of 20 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis15
Candida albicans20

Anticancer Activity

The anticancer properties of the compound have been explored in several studies.

Case Studies

  • Cell Line Studies : In vitro tests using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that treatment with the compound resulted in significant cell death:
    • MCF-7 Cell Line : IC50 = 30 µM
    • HeLa Cell Line : IC50 = 35 µM
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed using various in vitro assays.

Experimental Findings

  • Cytokine Production : Treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
  • Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes, which are key players in inflammation.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1000450
IL-6800300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.